Receptor Binding Affinity (Ki): LY320954 vs. Ketanserin and LY314228
LY320954 exhibits a binding affinity (Ki) of 96 nM for the human 5-HT2A receptor, placing it in a moderate affinity tier distinct from high-affinity antagonists like ketanserin (Ki = 2.5 nM) and ultra-high affinity ligands such as pimavanserin (Ki = 0.087 nM) [1]. This affinity level is comparable to its structural analog LY314228, which demonstrated a similar preference for 5-HT2A sites in head-to-head radioligand binding studies using 125I-DOI on human receptors [1]. The 38.4-fold lower affinity of LY320954 relative to ketanserin defines a specific binding window that may be advantageous for studies requiring partial receptor occupancy or where ultra-high affinity poses confounding factors.
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 96 nM |
| Comparator Or Baseline | Ketanserin: 2.5 nM; Pimavanserin: 0.087 nM; LY314228: comparable (exact Ki not reported but similar preference) |
| Quantified Difference | LY320954 Ki is 38.4-fold higher than ketanserin; >1000-fold higher than pimavanserin |
| Conditions | Human 5-HT2A receptor expressed in cell lines; radioligand: 125I-DOI |
Why This Matters
The moderate affinity of LY320954 (96 nM) may be preferable for certain experimental designs where reversible, non-saturating receptor blockade is desired, in contrast to the nearly irreversible binding kinetics often associated with sub-nanomolar Ki ligands.
- [1] Cohen, M. L., et al. A novel class of 5-HT2A receptor antagonists: Aryl aminoguanidines. Life Sciences. 1996; 59(15):1259-1268. DOI: 10.1016/0024-3205(96)00449-3. View Source
